molecular formula C14H17N5O2 B5319012 3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile

3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile

Cat. No. B5319012
M. Wt: 287.32 g/mol
InChI Key: OIVUGUIEOZIIPO-ROFLLGRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPHPN and is a hydrazone derivative of 3-amino-2-(4-morpholinyl)propanenitrile.

Mechanism of Action

The mechanism of action of 3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile is not well understood. However, it is believed to exert its antimicrobial activity by inhibiting bacterial and fungal cell wall synthesis. It may also act by disrupting the cell membrane integrity of the microorganisms. The anti-inflammatory and antioxidant activities of this compound may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to possess significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile in lab experiments is its potent antimicrobial, anti-inflammatory, and antioxidant activities. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its poor solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on 3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile. Some of the potential areas of investigation include:
1. Studying the mechanism of action of this compound in more detail to gain a better understanding of its antimicrobial, anti-inflammatory, and antioxidant activities.
2. Investigating the potential use of this compound as a therapeutic agent for the treatment of various bacterial and fungal infections, as well as inflammatory and oxidative stress-related disorders.
3. Exploring the potential use of this compound as a lead compound for the development of new antimicrobial, anti-inflammatory, and antioxidant drugs.
4. Investigating the potential use of this compound as a bioactive agent in various applications, such as food preservation and agriculture.
5. Studying the structure-activity relationship of this compound and its derivatives to identify more potent and selective analogs.

Synthesis Methods

The synthesis of 3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile involves the reaction of 3-amino-2-(4-morpholinyl)propanenitrile with 2-methoxybenzohydrazide in the presence of glacial acetic acid and a catalytic amount of p-toluenesulfonic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol.

Scientific Research Applications

3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant antimicrobial activity against a wide range of bacterial and fungal strains. It has also been shown to exhibit potent anti-inflammatory and antioxidant activities.

properties

IUPAC Name

(1Z)-2-imino-N-(2-methoxyanilino)-2-morpholin-4-ylethanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c1-20-13-5-3-2-4-11(13)17-18-12(10-15)14(16)19-6-8-21-9-7-19/h2-5,16-17H,6-9H2,1H3/b16-14?,18-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVUGUIEOZIIPO-ROFLLGRASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN=C(C#N)C(=N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N/N=C(/C#N)\C(=N)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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